molecular formula C17H16FN3O2 B11002151 3-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide

3-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B11002151
M. Wt: 313.33 g/mol
InChI Key: DTVJTTXIIZWKRG-UHFFFAOYSA-N
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Description

3-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide is a synthetic organic compound that features both indole and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Coupling of Indole and Pyridine Moieties: The two rings can be coupled using cross-coupling reactions like Suzuki or Heck coupling.

    Formation of the Propanamide Linker: The final step involves forming the propanamide linker through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.

    Reduction: Reduction reactions could target the carbonyl group in the propanamide linker.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or amines.

Scientific Research Applications

3-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole and pyridine derivatives.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes, receptors, or nucleic acids, affecting biological pathways. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-N-(pyridin-3-yl)propanamide: Lacks the fluoro and methoxy groups.

    3-(6-chloro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide: Has a chloro group instead of a fluoro group.

    3-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)propanamide: Lacks the methoxy group.

Uniqueness

The presence of both fluoro and methoxy groups in 3-(6-fluoro-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide may confer unique chemical and biological properties, such as increased binding affinity to certain targets or altered metabolic stability.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

3-(6-fluoroindol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C17H16FN3O2/c1-23-17-5-4-14(11-19-17)20-16(22)7-9-21-8-6-12-2-3-13(18)10-15(12)21/h2-6,8,10-11H,7,9H2,1H3,(H,20,22)

InChI Key

DTVJTTXIIZWKRG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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